REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][NH2:5].[CH2:6]([O:8][C:9](=[O:20])[C:10]1[CH:15]=[CH:14][C:13](F)=[C:12]([N+:17]([O-:19])=[O:18])[CH:11]=1)[CH3:7].C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[CH2:6]([O:8][C:9](=[O:20])[C:10]1[CH:15]=[CH:14][C:13]([NH:5][CH2:4][CH2:3][O:2][CH3:1])=[C:12]([N+:17]([O-:19])=[O:18])[CH:11]=1)[CH3:7] |f:2.3.4|
|
Name
|
|
Quantity
|
1.55 mL
|
Type
|
reactant
|
Smiles
|
COCCN
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CC(=C(C=C1)F)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
4.67 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Type
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CUSTOM
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Details
|
After stirring for 4 h the mixture
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
|
Details
|
was poured onto ice water
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Type
|
STIRRING
|
Details
|
stirred for 10 min
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(C1=CC(=C(C=C1)NCCOC)[N+](=O)[O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |